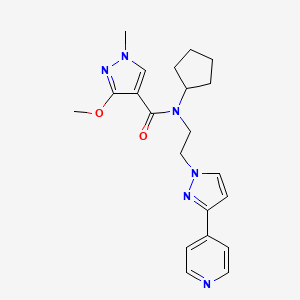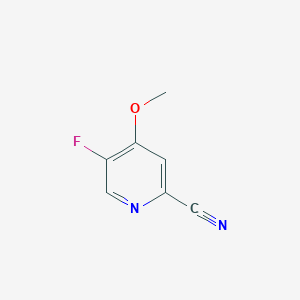
4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C8H5F4IO3S and a molecular weight of 384.09 g/mol . It is characterized by the presence of fluorine, iodine, and trifluoromethanesulphonate groups attached to a methylphenyl ring. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate typically involves the following steps:
Starting Material: The synthesis begins with 4-Fluoro-2-methylphenol.
Iodination: The phenol group is iodinated using iodine and an oxidizing agent such as sodium iodate or iodine monochloride.
Trifluoromethanesulphonation: The iodinated product is then reacted with trifluoromethanesulphonic anhydride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Electrophilic Aromatic Substitution: The fluorine and iodine substituents can direct electrophilic aromatic substitution reactions to specific positions on the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Electrophilic Aromatic Substitution: Electrophiles like bromine, chloromethyl methyl ether, or nitronium tetrafluoroborate in solvents like dichloromethane or acetonitrile.
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or amines.
Cross-Coupling Reactions: Formation of biaryl compounds, alkenes, or alkynes.
Electrophilic Aromatic Substitution: Formation of brominated, chloromethylated, or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is used as an intermediate in the synthesis of complex organic molecules. Its functional groups make it a valuable building block for constructing various chemical entities.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a precursor for radiolabeled compounds in imaging studies
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity allows for the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate primarily involves its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulphonate group acts as a good leaving group, facilitating nucleophilic attack. The iodine atom enables cross-coupling reactions through the formation of palladium complexes, which then undergo oxidative addition and reductive elimination to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-2-methylphenyl trifluoromethanesulphonate
- 4-Iodo-2-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-5-bromo-2-methylphenyl trifluoromethanesulphonate
Uniqueness: 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents provides distinct reactivity patterns and allows for selective functionalization in synthetic chemistry. The trifluoromethanesulphonate group further enhances its utility as a versatile intermediate in various chemical transformations.
Propriétés
IUPAC Name |
(4-fluoro-5-iodo-2-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4IO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTWSZOWCIJNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2440554.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)


![1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2440562.png)
![N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide](/img/structure/B2440563.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2440564.png)


![3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2440567.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide](/img/structure/B2440571.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2440575.png)
